molecular formula C19H12BrClFN5O2 B6491401 2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-chloro-4-fluorophenyl)acetamide CAS No. 1326910-92-2

2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-chloro-4-fluorophenyl)acetamide

Cat. No.: B6491401
CAS No.: 1326910-92-2
M. Wt: 476.7 g/mol
InChI Key: OGMCYBQSUXYPOP-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-d][1,2,4]triazin core substituted with a 4-bromophenyl group at position 2 and a 4-oxo group. The acetamide moiety is N-substituted with a 2-chloro-4-fluorophenyl group, contributing to its distinct electronic and steric properties .

Properties

IUPAC Name

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-chloro-4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrClFN5O2/c20-12-3-1-11(2-4-12)16-8-17-19(29)26(23-10-27(17)25-16)9-18(28)24-15-6-5-13(22)7-14(15)21/h1-8,10H,9H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMCYBQSUXYPOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C=NN(C(=O)C3=C2)CC(=O)NC4=C(C=C(C=C4)F)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituents

Compound Name Core Structure R1 (Position 2) R2 (Acetamide N-Substituent) Molecular Weight
Target Compound Pyrazolo[1,5-d][1,2,4]triazin 4-Bromophenyl 2-Chloro-4-fluorophenyl 468.31 g/mol
2-[2-(4-Fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-furylmethyl)acetamide Pyrazolo[1,5-d][1,2,4]triazin 4-Fluorophenyl 2-Furylmethyl 367.34 g/mol
N-(4-Fluorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide Pyrazolo[1,5-d][1,2,4]triazin Phenyl 4-Fluorobenzyl 377.38 g/mol
2-[2-(4-Bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-methoxybenzyl)acetamide Pyrazolo[1,5-d][1,2,4]triazin 4-Bromophenyl 3-Methoxybenzyl Not Available

Key Observations :

  • Halogen vs. Alkoxy Substituents: The target compound’s 4-bromophenyl group increases molecular weight and lipophilicity compared to 4-fluorophenyl analogs .
  • N-Substituent Effects : The 2-chloro-4-fluorophenyl group in the target compound may improve target selectivity over simpler aryl groups (e.g., benzyl in ) due to halogen bonding .

Key Observations :

  • The target compound’s antimicrobial activity is attributed to its bromophenyl group, which disrupts microbial membrane integrity .
  • Compounds with electron-withdrawing substituents (e.g., Cl, F) on the acetamide moiety show enhanced enzyme inhibition, as seen in and .

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